molecular formula C16H31N3O B13947747 Piperidine, 1-((4-methyl-1-piperazinyl)acetyl)-2,2,6,6-tetramethyl- CAS No. 53778-91-9

Piperidine, 1-((4-methyl-1-piperazinyl)acetyl)-2,2,6,6-tetramethyl-

Cat. No.: B13947747
CAS No.: 53778-91-9
M. Wt: 281.44 g/mol
InChI Key: FTLSQEOSDKCVOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 1-((4-methyl-1-piperazinyl)acetyl)-2,2,6,6-tetramethyl- is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a piperazine moiety, and several methyl groups. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine, 1-((4-methyl-1-piperazinyl)acetyl)-2,2,6,6-tetramethyl- typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is carried out in the presence of a base such as DBU, leading to the formation of protected piperazines. The deprotection of these piperazines with thiophenol followed by selective intramolecular cyclization results in the desired compound .

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-((4-methyl-1-piperazinyl)acetyl)-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Piperidine, 1-((4-methyl-1-piperazinyl)acetyl)-2,2,6,6-tetramethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a single piperidine ring.

    Piperazine: Contains a piperazine ring but lacks the additional acetyl and methyl groups.

    Pyrrolidine: Another heterocyclic amine with a five-membered ring.

Uniqueness

Piperidine, 1-((4-methyl-1-piperazinyl)acetyl)-2,2,6,6-tetramethyl- is unique due to its combination of a piperidine ring, a piperazine moiety, and multiple methyl groups. This structure imparts distinctive chemical properties, making it valuable for specific research applications.

Properties

CAS No.

53778-91-9

Molecular Formula

C16H31N3O

Molecular Weight

281.44 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-1-(2,2,6,6-tetramethylpiperidin-1-yl)ethanone

InChI

InChI=1S/C16H31N3O/c1-15(2)7-6-8-16(3,4)19(15)14(20)13-18-11-9-17(5)10-12-18/h6-13H2,1-5H3

InChI Key

FTLSQEOSDKCVOB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1C(=O)CN2CCN(CC2)C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.